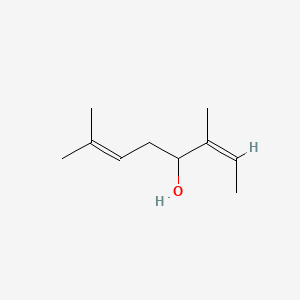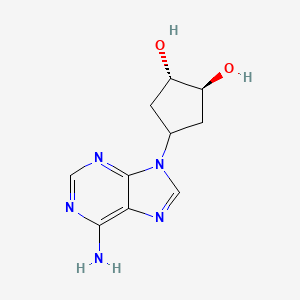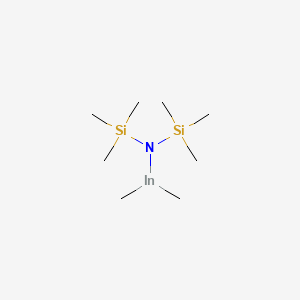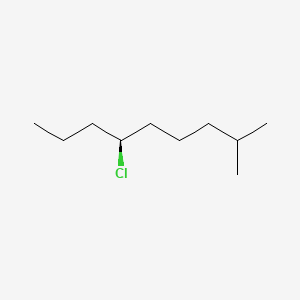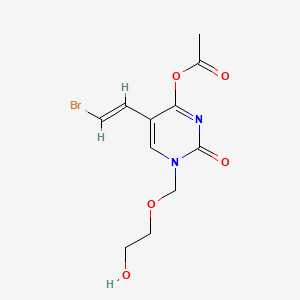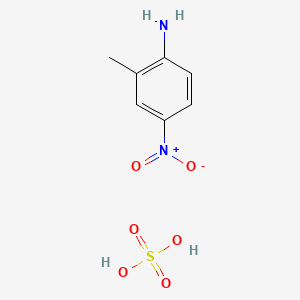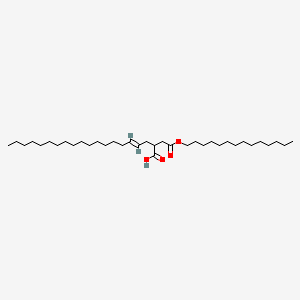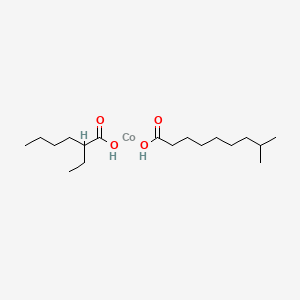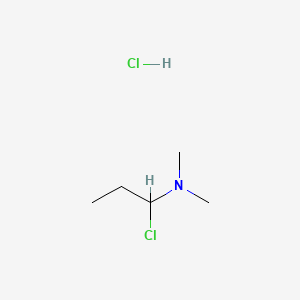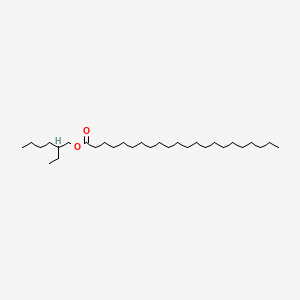![molecular formula C12H18Hg2O5 B15176582 acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury CAS No. 10299-45-3](/img/structure/B15176582.png)
acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury is a complex organomercury compound with the molecular formula C₁₂H₁₈Hg₂O₅ . This compound is characterized by its unique bicyclic structure, which includes two mercury atoms. It is primarily used in scientific research due to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury typically involves the reaction of a bicyclic precursor with mercuric acetate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Starting Material: A suitable bicyclic precursor, such as 9-oxabicyclo[3.3.1]nonane.
Reagent: Mercuric acetate (Hg(OAc)₂).
Solvent: Acetic acid or a similar solvent.
Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the acetyloxymercurio intermediate.
Industrial Production Methods
Industrial production of this compound is not common due to its specialized applications. when required, the compound can be synthesized in larger quantities using similar reaction conditions as described above, with additional purification steps to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyloxy groups are replaced by other nucleophiles.
Reduction Reactions: The mercury atoms in the compound can be reduced to form different organomercury species.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized mercury species.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various acetyloxy-substituted derivatives, while reduction and oxidation reactions produce different organomercury compounds.
Scientific Research Applications
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organomercury compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: The compound is used in specialized industrial processes that require organomercury reagents.
Mechanism of Action
The mechanism of action of acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury involves the interaction of its mercury atoms with various molecular targets. The mercury atoms can form covalent bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to the inhibition of their activity. This interaction is primarily responsible for the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[4.2.1]nonan-2-yl]mercury: A similar compound with a different bicyclic structure.
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of two mercury atoms. This structure imparts distinctive chemical properties and reactivity, making it valuable for specialized research applications.
Properties
CAS No. |
10299-45-3 |
|---|---|
Molecular Formula |
C12H18Hg2O5 |
Molecular Weight |
643.45 g/mol |
IUPAC Name |
acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury |
InChI |
InChI=1S/C8H12O.2C2H4O2.2Hg/c1-3-7-5-2-6-8(4-1)9-7;2*1-2(3)4;;/h3,6-8H,1-2,4-5H2;2*1H3,(H,3,4);;/q;;;2*+1/p-2 |
InChI Key |
FXXZQKOCONTSEA-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)O[Hg]C1CCC2C(CCC1O2)[Hg]OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


